4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8843955
InChI: InChI=1S/C20H20N2O2S/c1-15-7-5-10-17(13-15)24-12-6-11-19(23)22-20-21-18(14-25-20)16-8-3-2-4-9-16/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,22,23)
SMILES: CC1=CC(=CC=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Molecular Formula: C20H20N2O2S
Molecular Weight: 352.5 g/mol

4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

CAS No.:

Cat. No.: VC8843955

Molecular Formula: C20H20N2O2S

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide -

Specification

Molecular Formula C20H20N2O2S
Molecular Weight 352.5 g/mol
IUPAC Name 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Standard InChI InChI=1S/C20H20N2O2S/c1-15-7-5-10-17(13-15)24-12-6-11-19(23)22-20-21-18(14-25-20)16-8-3-2-4-9-16/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,22,23)
Standard InChI Key GBRDRHOPOQXEFU-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Canonical SMILES CC1=CC(=CC=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Introduction

4-(3-Methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are widely studied due to their potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities. The chemical structure of this compound integrates a butanamide backbone with a thiazole ring and phenoxy substituents, which contribute to its biological activity and physicochemical properties.

Molecular Formula and Weight

  • Molecular Formula: C20H20N2O2S

  • Molecular Weight: ~352.45 g/mol

Structural Description

The compound consists of:

  • A thiazole ring substituted with a phenyl group at position 4.

  • A butanamide chain linked to the nitrogen atom of the thiazole ring.

  • A 3-methylphenoxy group attached to the butanamide chain.

These structural elements are responsible for its potential pharmacological properties.

Computational Descriptors

  • SMILES Notation: Cc1cccc(c1)OCCCC(=O)NC2=NC(=CS2)c3ccccc3

  • InChIKey: (Not available in search results)

Synthesis

The synthesis of 4-(3-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves:

  • Formation of the thiazole core: This is achieved by cyclization reactions involving thioamides and α-haloketones.

  • Attachment of the phenoxy group: The phenoxy moiety is introduced via nucleophilic substitution using appropriate alkyl halides.

  • Amide bond formation: The final step involves coupling the thiazole derivative with a butanoyl chloride or similar reagent under basic conditions.

Anticancer Potential

The compound's structure suggests potential binding affinity to cancer-related enzymes or receptors due to the electron-rich thiazole ring and hydrophobic phenyl substituents.

Anti-inflammatory Activity

Thiazole-based compounds are known to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes, making them candidates for anti-inflammatory drug development.

Drug Development

The compound may serve as a lead molecule for developing drugs targeting infections, cancer, or inflammation.

Molecular Docking Studies

Computational studies can explore its interaction with biological targets such as enzymes or receptors involved in disease pathways.

Synthetic Intermediates

It can act as an intermediate for synthesizing more complex pharmacologically active molecules.

Research Findings and Future Directions

Although specific data on this compound is limited in the provided sources, related thiazole derivatives exhibit promising biological activities:

  • Antimicrobial Activity: Effective against resistant bacterial strains .

  • Anticancer Screening: Demonstrated cytotoxicity against breast cancer cell lines .

  • Docking Studies: Indicate strong binding affinities with target proteins .

Future research should focus on:

  • Experimental validation of biological activities.

  • Toxicity profiling and pharmacokinetics.

  • Structural modifications to enhance potency and selectivity.

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